molecular formula C18H25N3O2 B5573934 6-ethoxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol

6-ethoxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol

Cat. No.: B5573934
M. Wt: 315.4 g/mol
InChI Key: WIQWGPWVFUDJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol is a useful research compound. Its molecular formula is C18H25N3O2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.19467705 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Quinoline derivatives, such as those synthesized with variations in the piperazine moiety, have shown significant antibacterial activity against a broad spectrum of bacteria. For instance, derivatives like NY-198, characterized by a difluorinated quinolone structure, demonstrated superior activity against certain strains of bacteria, highlighting the potential of quinoline compounds in addressing bacterial infections and resistance (Hirose et al., 1987).

Antileishmanial Activity

Research into quinolinamine derivatives, particularly those targeting the terminal piperazine moiety, has identified potential candidates for the treatment of Leishmania infections. Compounds with modifications in the piperazine group have shown varying degrees of efficacy against Leishmania donovani, suggesting a promising avenue for developing treatments against parasitic diseases (Johnson & Werbel, 1983).

Synthesis and Structural Studies

The synthesis of quinoline derivatives often involves complex reactions to introduce specific functional groups, which can impact their biological activity. Studies on the synthesis and structure of quinoline compounds provide insights into the relationship between chemical structure and biological function. For example, the preparation of cyclic and bicyclic β-amino acids derivatives from related quinoline compounds showcases the versatility of quinoline structures in synthesizing new chemical entities with potential biological applications (Tishkov et al., 2002).

Corrosion Inhibition

Quinoline-based compounds, including those with piperazine substitutions, have been evaluated for their corrosion inhibitory properties on various metals in acidic environments. These studies are crucial for developing new materials that can withstand corrosion, extending the life and durability of metal structures in industrial applications (El Faydy et al., 2020).

Properties

IUPAC Name

6-ethoxy-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-4-23-14-5-6-17-15(11-14)18(22)16(13(2)19-17)12-21-9-7-20(3)8-10-21/h5-6,11H,4,7-10,12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQWGPWVFUDJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.